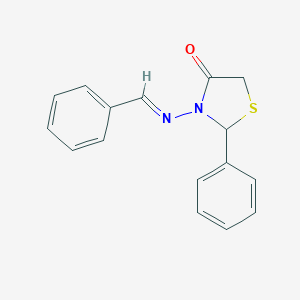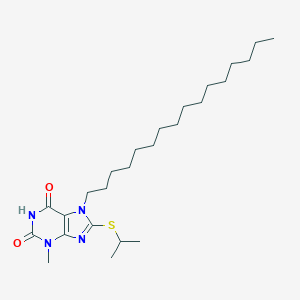
7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione, commonly known as Dipyridamole, is a synthetic nucleoside analog that has been extensively studied for its potential therapeutic applications. Dipyridamole has been shown to have a wide range of biological effects, including antiplatelet, vasodilatory, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Dipyridamole is complex and involves multiple pathways. Dipyridamole inhibits the uptake of adenosine by platelets and endothelial cells, which leads to an increase in extracellular adenosine levels. Adenosine has a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. Dipyridamole also inhibits the activity of phosphodiesterase enzymes, which leads to an increase in cyclic AMP levels. Cyclic AMP has a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
Dipyridamole has a wide range of biochemical and physiological effects, including antiplatelet, vasodilatory, and anti-inflammatory properties. Dipyridamole inhibits the uptake of adenosine by platelets and endothelial cells, which leads to an increase in extracellular adenosine levels. Adenosine has a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. Dipyridamole also inhibits the activity of phosphodiesterase enzymes, which leads to an increase in cyclic AMP levels. Cyclic AMP has a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dipyridamole has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying adenosine signaling pathways. Another advantage is that it has been extensively studied in a wide range of diseases, which makes it a useful tool for translational research. One limitation is that it has a relatively low yield, which can make it difficult to obtain large quantities for experiments. Another limitation is that it has a relatively short half-life, which can make it difficult to maintain consistent levels in vivo.
Direcciones Futuras
There are several future directions for Dipyridamole research. One direction is to develop new synthesis methods that can improve the yield and purity of the compound. Another direction is to investigate the potential of Dipyridamole as a therapeutic agent in new disease areas, such as infectious diseases and autoimmune disorders. Another direction is to investigate the potential of Dipyridamole as a tool for studying adenosine signaling pathways in more detail. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of Dipyridamole, particularly in relation to its use in combination with other drugs.
Métodos De Síntesis
Dipyridamole is synthesized by reacting 2,6-diaminopurine with hexadecylbromide in the presence of potassium carbonate. The resulting product is then subjected to a series of reactions involving isopropylthiol, acetic anhydride, and sodium hydroxide to yield the final product. The yield of Dipyridamole is typically around 50%.
Aplicaciones Científicas De Investigación
Dipyridamole has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, Dipyridamole has been shown to have antiplatelet and vasodilatory effects, which can help prevent blood clots and improve blood flow. In cancer, Dipyridamole has been shown to have anti-inflammatory and anti-angiogenic properties, which can help prevent the growth and spread of cancer cells. In neurological disorders, Dipyridamole has been shown to have neuroprotective effects, which can help prevent neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
7-hexadecyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-21-22(26-25(29)32-20(2)3)28(4)24(31)27-23(21)30/h20H,5-19H2,1-4H3,(H,27,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQCEJLAABGONJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

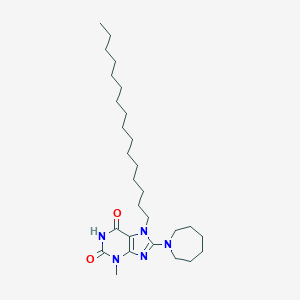
![2-[(7-hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B403468.png)
![1,4-Bis[(2,4-dichlorophenoxy)acetyl]-1,4-diazepane](/img/structure/B403470.png)
![Ethyl 6-methyl-2-[(2-phenylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403471.png)
![3-bromo-5-(4-bromo-2-thienyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403472.png)
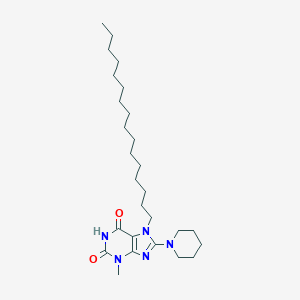
![3-bromo-5-(4-bromo-2-thienyl)-N-(2-chloro-3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403475.png)
![3-bromo-5-(4-bromothiophen-2-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403476.png)
![3-bromo-5-(4-bromothiophen-2-yl)-N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403477.png)
![Isopropyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403478.png)
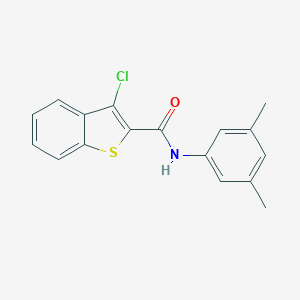
![2-{4-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyrylamino}-benzoic acid](/img/structure/B403484.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B403486.png)
